molecular formula C13H22N2 B14669833 Dicyclohexylcyanamide CAS No. 40683-91-8

Dicyclohexylcyanamide

Cat. No.: B14669833
CAS No.: 40683-91-8
M. Wt: 206.33 g/mol
InChI Key: HMJCMPMWWUMMHG-UHFFFAOYSA-N
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Description

For clarity, this article will focus on comparisons among these related compounds, as detailed below.

Properties

CAS No.

40683-91-8

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

dicyclohexylcyanamide

InChI

InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2

InChI Key

HMJCMPMWWUMMHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C#N)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylcyanamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various nitrogen-containing compounds.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.

Major Products

The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.

Scientific Research Applications

Dicyclohexylcyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

Calcium Cyanamide (CaCN₂)

  • Structure : A calcium salt of cyanamide (N≡C–N²⁻) .
  • Applications: Agricultural fumigant and fertilizer (reduces soil-borne pathogens like strawberry anthracnose) . Enhances soil nitrogen content and microbial stability .
  • Hazards : Reactive, explosive when wet, causes skin/eye burns, and toxic to aquatic life .

Dicyclohexylamine (C₁₂H₂₃N)

  • Structure : Secondary amine with two cyclohexyl groups attached to a central nitrogen atom .
  • Applications :
    • Corrosion inhibitor in industrial settings .
    • Intermediate in chemical synthesis (e.g., pharmaceuticals, agrochemicals) .
  • Hazards :
    • Corrosive (Skin Corr. 1B), acutely toxic (Oral Tox. 3), and harmful to aquatic ecosystems .
    • UN2565 (transport hazard class 8) .

Dicyclohexylcarbodiimide (DCC, C₁₃H₂₂N₂)

  • Structure : Carbodiimide group (N=C=N–) flanked by two cyclohexyl groups .
  • Applications :
    • Peptide coupling agent in organic synthesis (activates carboxylic acids to form amides) .
  • Hazards: Not explicitly detailed in the evidence, but carbodiimides are generally irritants and moisture-sensitive.
Comparative Data Table
Property Calcium Cyanamide Dicyclohexylamine Dicyclohexylcarbodiimide
CAS Number 156-62-7 101-83-7 538-75-0
Molecular Formula CaCN₂ C₁₂H₂₃N C₁₃H₂₂N₂
Physical State Solid Liquid Solid
Primary Use Soil fumigant, fertilizer Corrosion inhibitor, synthesis Peptide coupling agent
Toxicity Acute oral, skin, and aquatic toxicity Skin corrosion, acute toxicity Irritant (presumed)
Regulatory UN1403 (Dangerous When Wet) UN2565 (Class 8) Not specified
Environmental Impact Harmful to aquatic life Harmful to aquatic life (H400/H410) Not specified
Key Research Findings
  • Calcium Cyanamide vs. Organic Amendments: Calcium cyanamide outperforms pig manure in suppressing strawberry anthracnose by altering soil microbial networks and enhancing bacterial stability . Its dual role in disease control and soil nutrient enrichment makes it a sustainable alternative to synthetic fertilizers .
  • Dicyclohexylamine in Industry :

    • Widely used in corrosion inhibition due to its ability to form protective films on metal surfaces .
    • Requires stringent handling protocols (e.g., full-body chemical suits) to mitigate exposure risks .
  • Dicyclohexylcarbodiimide in Synthesis :

    • Critical in peptide bond formation, though newer reagents (e.g., EDCI) are increasingly preferred due to reduced side reactions .
Stability and Reactivity
  • Calcium Cyanamide : Reacts violently with water, releasing ammonia and acetylene .
  • Dicyclohexylamine: Stable under normal conditions but incompatible with strong acids and oxidizers .
  • Dicyclohexylcarbodiimide : Moisture-sensitive; hydrolyzes to dicyclohexylurea, limiting its shelf life .
Ecological and Regulatory Considerations
  • Both calcium cyanamide and dicyclohexylamine are classified as hazardous to aquatic environments, necessitating controlled disposal .
  • Calcium cyanamide is flagged under REACH as a PMT/vPvM (persistent, mobile, toxic) substance due to its environmental persistence .

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